1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting neurological disorders. This compound features a carbazole moiety, which is a fused ring structure, linked to a piperazine ring that is further substituted with a chlorophenyl group. The compound has the following characteristics:
The compound's synthesis and properties suggest its utility in various scientific applications, particularly in neuropharmacology .
The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves several key steps:
The molecular structure of 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol can be represented using various structural formulas. The InChI representation is as follows:
Key structural features include:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 436.6 ± 45.0 °C |
| Flash Point | 217.8 ± 28.7 °C |
| LogP | 6.70 |
| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C |
These data points indicate significant thermal stability and hydrophobic character, which are essential for its pharmacological properties .
The compound can undergo various chemical reactions that may alter its structure and functionality:
The mechanism of action for 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets within the central nervous system:
The physical properties of this compound are crucial for understanding its behavior in biological systems:
| Property | Value |
|---|---|
| Molecular Weight | 419.946 g/mol |
| Melting Point | Not Available |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 436.6 ± 45.0 °C |
| Flash Point | 217.8 ± 28.7 °C |
These properties indicate that the compound has a relatively high boiling point and density, suggesting it may have significant interactions with biological membranes .
The primary applications of 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol lie in medicinal chemistry:
The core architecture of 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol integrates a carbazole system linked via a hydroxypropyl spacer to a chlorophenyl-substituted piperazine. This design exploits three pharmacophoric elements:
The propan-2-ol linker enables optimal spatial separation between carbazole and piperazine, allowing simultaneous engagement with complementary binding sites. This tripartite structure mirrors clinically validated neuroactive agents (e.g., alectinib’s carbazole core) while incorporating piperazine’s receptor-targeting versatility [6] [7]. Computational models indicate the hydroxy group forms critical hydrogen bonds with serotonergic receptors, positioning it as a key pharmacophoric node [2].
The carbazole component’s bioactivity is tunable through substituent effects, as demonstrated by structure-activity relationship studies:
Table 1: Impact of Carbazole Substituents on Biological Activity
| Substituent Position | Functional Group | Effect on Bioactivity | Proposed Mechanism |
|---|---|---|---|
| C3/C6 | Chloro | ↑ Cytotoxicity (IC₅₀: 1.77 μM in A549 cells) | Enhanced DNA intercalation and BCL-2 binding [2] |
| N9 | Alkyl chains | ↑ Lipophilicity (log P +0.5–1.2) | Improved membrane permeability [7] |
| C1/C8 | Methoxy | ↑ Antioxidant capacity (IC₅₀: 1.05 μM vs. DPPH) | Radical scavenging via electron donation [4] |
Key observations include:
The 4-(4-chlorophenyl)piperazine unit confers affinity for monoaminergic receptors through three structural determinants:
Table 2: Receptor Binding Profiles of Piperazine-Carbazole Hybrids
| Receptor Target | Binding Affinity (Ki, nM) | Structural Determinants | Functional Response |
|---|---|---|---|
| 5-HT₂ₐ | 15–40* | Chlorophenyl → hydrophobic subpocket; Piperazine N4 → Ser159 H-bond | Calcium flux inhibition [6] |
| D₂ dopamine | 20–60* | Carbazole → π-stacking with Phe residues; Piperazine N1 → Asp114 salt bridge | cAMP modulation [5] [6] |
| α₁-adrenergic | 80–120* | Propanol linker → H-bond with Ser194; Carbazole → van der Waals contacts | Vasoconstriction block [6] |
*Estimated ranges based on structural analogs; target compound data pending publication.
Notably:
Molecular docking of 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol reveals salt bridges between the piperazine and 5-HT₂ₐ transmembrane domain (Asp155, Ser159), while the carbazole engages in π-π stacking with Phe339. This dual binding mode positions the compound as a balanced serotonergic-dopaminergic modulator [6] [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8